molecular formula C20H16FN3O4 B11057533 7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

Cat. No.: B11057533
M. Wt: 381.4 g/mol
InChI Key: MDBDCOKNMZIGQV-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole structure.

    Introduction of the Fluorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the benzodioxole is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Construction of the Imidazo[4,5-b]pyridine Core: This involves the condensation of the intermediate with a suitable pyridine derivative, followed by cyclization under acidic or basic conditions.

    Final Methylation: The final step is the methylation of the imidazo[4,5-b]pyridine core, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and imidazo[4,5-b]pyridine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, which can provide insights into the behavior of similar heterocyclic compounds.

Biology

In biological research, the compound’s interactions with various biomolecules are of interest, particularly its potential as a ligand for certain receptors or enzymes.

Medicine

Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound could be used in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    7-(1,3-benzodioxol-5-yl)-4-phenyl-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H16FN3O4

Molecular Weight

381.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-1-methyl-7,7a-dihydro-6H-imidazo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C20H16FN3O4/c1-23-18-14(11-2-7-15-16(8-11)28-10-27-15)9-17(25)24(19(18)22-20(23)26)13-5-3-12(21)4-6-13/h2-8,14,18H,9-10H2,1H3

InChI Key

MDBDCOKNMZIGQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(CC(=O)N(C2=NC1=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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